2H-Pyran-2-one
Overview
Description
It is isomeric with 4-pyrone and is used extensively in organic synthesis as a building block for more complex chemical structures . This compound is notable for its ability to participate in a variety of cycloaddition reactions, making it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
2H-Pyran-2-one, also known as alpha-Pyrone, is a heterocyclic compound that is used as a building block in organic synthesis . More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It is known that this compound can participate in a variety of cycloaddition reactions to form more complex chemical structures, such as bicyclic lactones . This suggests that this compound may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.
Biochemical Pathways
A study has suggested that a derivative of this compound, 6-pentyl-2h-pyran-2-one, is involved in plant-fungus cross-kingdom signaling . This suggests that this compound and its derivatives may affect biochemical pathways related to inter-organism communication.
Result of Action
It is known that this compound can participate in a variety of cycloaddition reactions to form more complex chemical structures . This suggests that the action of this compound may result in structural changes in its targets, which could potentially affect the function of these targets.
Action Environment
It is known that the valence isomerism between 2h-pyrans and 1-oxatrienes is affected by different physicochemical factors . This suggests that environmental factors such as temperature and pH may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2H-Pyran-2-one plays a significant role in biochemical reactions, particularly in the synthesis of natural products and pharmaceuticals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound can undergo photochemical reactions to produce ketene and bicyclic lactones . These reactions are catalyzed by enzymes such as cyclases and oxidoreductases, which help in the formation of the desired products. The interactions between this compound and these enzymes are typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, 6-pentyl-2H-pyran-2-one, a derivative of this compound, has been found to inhibit the growth and sporangial germination of certain fungi, causing severe cellular and intracellular destructions . This compound also affects root morphogenesis in plants by interacting with specific signaling pathways . These effects highlight the potential of this compound and its derivatives in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in cycloaddition reactions, forming stable bicyclic lactones. These reactions are facilitated by the compound’s electrophilic nature at the C-2, C-4, and C-6 positions, which allows it to undergo nucleophilic attacks . Additionally, this compound can bind to LuxR-type receptors in bacteria, facilitating cell-cell communication . This binding interaction is crucial for the regulation of various cellular processes, including quorum sensing and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular functions, particularly in in vitro and in vivo studies. For example, its antifungal properties have been observed to persist over extended periods, making it a valuable compound for biocontrol applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting fungal growth and promoting plant health . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into other compounds. For instance, it can undergo oxidative spirocyclization to form spirocyclic ketals, which are further hydrolyzed to produce highly substituted 2-tetralone
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells, enhancing its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound derivatives have been found to localize in the cytoplasm and nucleus, influencing gene expression and cellular metabolism . This localization is crucial for the compound’s biological activity and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds under acidic conditions . Another method includes the use of propargyl vinyl ethers in a one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by base-catalyzed isomerization and 6π-oxaelectrocyclization . Additionally, the Knoevenagel condensation reaction between malonic acid derivatives and aldehydes can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and specific industrial requirements. The use of metal-free and transition metal-catalyzed reactions has been explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
2H-Pyran-2-one undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It readily participates in Diels-Alder reactions with alkynes, producing substituted benzenes upon the loss of carbon dioxide.
Oxidation and Reduction: The compound can be oxidized to form various derivatives, and reduction reactions can yield different lactone structures.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with the C-2, C-4, and C-6 positions being particularly reactive.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve alkynes and are conducted under thermal conditions or high pressure.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Cycloaddition Products: Bicyclic lactones and substituted benzenes.
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Different lactone structures.
Scientific Research Applications
2H-Pyran-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2H-Pyran-2-one is unique compared to other similar compounds due to its specific reactivity and structural properties. Similar compounds include:
Properties
IUPAC Name |
pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSJGADGUYYRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198441 | |
Record name | 2H-Pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-31-4 | |
Record name | 2H-Pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-PYRAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2H-Pyran-2-one?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol.
Q2: How can 2H-pyran-2-ones be characterized spectroscopically?
A2: 2H-pyran-2-ones are typically characterized using a combination of spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups, such as the carbonyl group (C=O) which shows a strong absorption band. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and connectivity of atoms within the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , ]
Q3: What are some key aspects of this compound reactivity?
A3: 2H-pyran-2-ones display diverse reactivity due to their unique electronic structure. Key aspects include:
- Diels-Alder Reactions: They can act as both dienes and dienophiles in Diels-Alder reactions, offering versatile routes to complex cyclic structures. [, , ]
- Nucleophilic Attack: The carbonyl carbon (C=O) is susceptible to nucleophilic attack, leading to ring-opening or ring-transformation reactions. [, , , ]
- Electrophilic Substitution: The electron-rich pyrone ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. [, ]
Q4: What are some common synthetic approaches for 2H-Pyran-2-ones?
A4: Numerous synthetic routes to 2H-pyran-2-ones have been developed. Some key methods include:
- Cyclization of Diketo Acids: β,δ-diketo carboxylic acids can undergo cyclodehydration to yield 2H-pyran-2-ones. []
- Acylation of Trimethylsilyl Enol Ethers: Reaction of trimethylsilyl enol ethers with malonyl dichloride provides access to 6-substituted 2H-pyran-2-ones. []
- Gold-Catalyzed Coupling Reactions: Terminal alkynes can be coupled with propiolic acid using gold catalysis to afford 2H-pyran-2-ones. []
- Ring Transformation Reactions: 2H-pyran-2-ones can be transformed into other heterocyclic systems, such as benzocyclobutanes or 2-aminopyridines, through ring-opening and subsequent cyclization reactions. [, , ]
Q5: What are some notable applications of 2H-pyran-2-ones?
A5: 2H-pyran-2-ones find applications in various fields:
- Organic Synthesis: They are valuable intermediates in the synthesis of natural products and other complex molecules. [, , , , , ]
- Medicinal Chemistry: Numerous this compound derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties, making them attractive targets for drug discovery. [, , , , , ]
- Materials Science: Some 2H-pyran-2-ones possess interesting photophysical properties, making them potential candidates for materials applications. [, ]
Q6: What types of biological activities have been reported for 2H-pyran-2-ones?
A6: this compound derivatives have demonstrated diverse biological activities, including:
- Antifungal activity: Compounds like 4-methyl-6-alkyl-2H-pyran-2-ones exhibit promising antifungal activity against various plant pathogens. []
- Antileukemic activity: Certain α-pyrone derivatives isolated from the fungus Alternaria phragmospora have shown antileukemic activities. []
- HIV protease inhibition: 4-hydroxy-5,6-dihydropyrone analogs have been explored as potent inhibitors of HIV protease. []
- Antimicrobial and cytotoxic activity: Pectinolides A-C, 5,6-dihydro-α-pyrones isolated from Hyptis pectinata, have shown both antimicrobial and cytotoxic activity. []
Q7: How do structural modifications of 2H-pyran-2-ones influence their biological activities?
A7: Structure-Activity Relationship (SAR) studies have revealed that the biological activity of 2H-pyran-2-ones is sensitive to substitutions on the pyrone ring.
- Position of Substitution: The position of substituents on the pyrone core significantly influences the potency and selectivity towards specific biological targets. [, , ]
- Nature of Substituents: Introducing various functional groups, such as alkyl, aryl, halogen, or heterocyclic moieties, at different positions of the pyrone ring can modulate the activity and potency. [, , ]
- Stereochemistry: For chiral 2H-pyran-2-ones, the absolute configuration significantly influences their interaction with biological targets and, consequently, their activity. [, ]
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